2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
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Overview
Description
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid typically involves the bromination of 4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antibacterial agents.
Biological Studies: The compound is studied for its potential to inhibit enzymes such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in various cellular processes.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid involves the inhibition of specific enzymes. For example, it inhibits casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) by binding to their active sites and preventing the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-6-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
2-Iodo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid: Contains an iodine atom, which may lead to different steric and electronic effects.
Uniqueness
The presence of the bromine atom in 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to target proteins .
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUQYNFXWZXJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)SC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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